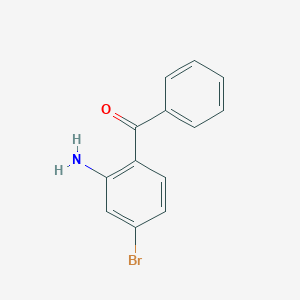

(2-Amino-4-bromophenyl)(phenyl)methanone

Overview

Description

The compound "(2-Amino-4-bromophenyl)(phenyl)methanone" is a chemical entity that belongs to the class of methanones, which are characterized by the presence of a ketone group attached to two aromatic rings. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various related methanone derivatives and their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

The synthesis of related methanone derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of [2-(4-quinolyloxy)phenyl]methanone derivatives, which are structurally distinct from previously reported inhibitors and are synthesized to inhibit transforming growth factor-beta signaling. Similarly, paper presents an environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via a photoinduced intramolecular rearrangement, highlighting the high yields and green chemistry approach. These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of methanone derivatives is often elucidated using various spectroscopic techniques. For example, paper uses FTIR, NMR, and mass spectrometry to characterize the structure of a novel methanone compound. Density functional theory (DFT) calculations are also employed to optimize the structure and analyze stability and charge transfer, as seen in papers and . These techniques could be applied to "this compound" to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of methanone derivatives can be inferred from their molecular structure and electronic properties. The HOMO-LUMO gap, as discussed in papers and , provides information about the stability and reactivity of the compounds. Molecular docking studies, as performed in papers and , can also predict the biological activity and potential interactions with biological targets. These analyses could be relevant to understanding the reactivity of "this compound" in various chemical and biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanone derivatives are closely related to their molecular structure. Paper discusses the crystal structures and DFT calculations of Schiff base derivatives of methanone, which contribute to understanding the intermolecular interactions and crystal packing. These properties are essential for predicting the solubility, stability, and overall behavior of the compounds under different conditions. The same approach could be used to study the physical and chemical properties of "this compound."

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : The compound (5-bromo-2-hydroxyphenyl)(phenyl)methanone, related to (2-Amino-4-bromophenyl)(phenyl)methanone, was synthesized, and its structure was determined by X-ray crystallography, revealing a monoclinic crystal structure and providing valuable insights into its molecular conformation (Kuang Xin-mou, 2009).

Antimicrobial and Antiviral Activity

- Antimicrobial and Antiviral Potential : A study focused on synthesizing analogs of (2-bromophenyl)(phenyl)methanone, revealing their potential as antifungal agents and selective activity against certain viruses, suggesting their usefulness in developing new antimicrobial and antiviral therapies (D. Sharma et al., 2009).

Antioxidant Properties

- Antioxidant Properties : Derivatives of (3,4-Dihydroxyphenyl)(phenyl)methanone demonstrated effective antioxidant power in vitro, indicating their potential for pharmaceutical applications as antioxidants (Yasin Çetinkaya et al., 2012).

Anti-inflammatory Activity

- Anti-inflammatory Activity : A series of 4-aminobenzophenones, similar in structure to this compound, exhibited high anti-inflammatory activity, particularly by inhibiting proinflammatory cytokines, positioning them as potential treatments for inflammatory conditions (E. Ottosen et al., 2003).

Tubulin Polymerization Inhibition and Apoptosis Induction

- Anticancer Properties : A study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to this compound, showed its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent (H. I. Magalhães et al., 2013).

Antiestrogenic Activity

- Antiestrogenic Activity : Research on a compound structurally similar to this compound demonstrated significant antiestrogenic activity, which could have implications in treatments for estrogen-related disorders (C. Jones et al., 1979).

Future Directions

Mechanism of Action

Target of Action

It is often used as an intermediate in the synthesis of other compounds , suggesting that its targets may vary depending on the final compound it is used to create.

Mode of Action

The mode of action of 2-Amino-4-bromobenzophenone involves its ability to react with other chemicals to form new compounds with desired properties . The specific interactions with its targets would depend on the nature of these other chemicals.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-bromobenzophenone. For instance, it should be handled in a well-ventilated place to avoid formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

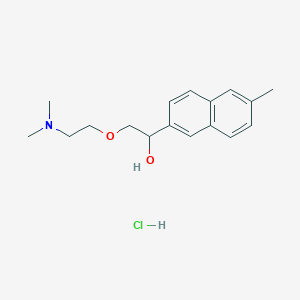

IUPAC Name |

(2-amino-4-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSTKZYBVQXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399942 | |

| Record name | (2-Amino-4-bromophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135776-98-6 | |

| Record name | (2-Amino-4-bromophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)